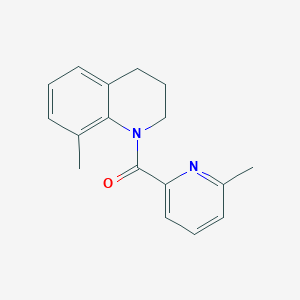
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as MTNA, is a novel compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through a multi-step process. MTNA has shown promising results in various scientific applications due to its unique mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood. However, it has been suggested that 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide may act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain. Additionally, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its unique mechanism of action. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has shown promising results in various scientific applications, making it a valuable compound for research. However, one of the limitations of using 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its limited availability. The synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a multi-step process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of research could be to further investigate the mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. Additionally, research could be conducted to determine the potential of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia. Further research could also be conducted to optimize the synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and to develop more efficient methods for its production.
Conclusion:
In conclusion, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a novel compound that has shown promising results in various scientific applications. Its unique mechanism of action and biochemical and physiological effects make it a valuable compound for research. Further research is needed to fully understand the mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and to determine its potential as a treatment for various neurological disorders.
合成法
The synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The intermediate product is then reacted with N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to form the final product, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
科学的研究の応用
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has shown promising results in various scientific applications. It has been studied for its potential as an analgesic and anti-inflammatory agent. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been studied for its potential as a neuroprotective agent.
特性
IUPAC Name |
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(14(16)10-17-2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJYROEBJLIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)






![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
